molecular formula C7H8ClN3 B2716398 2-Chloro-5-cyclopropylpyrimidin-4-amine CAS No. 1381933-37-4

2-Chloro-5-cyclopropylpyrimidin-4-amine

Cat. No.: B2716398
CAS No.: 1381933-37-4
M. Wt: 169.61
InChI Key: VSEIJSDKUVLCKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

While specific synthesis methods for 2-Chloro-5-cyclopropylpyrimidin-4-amine are not extensively documented, a general method for the C2-arylation of pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines has been developed. This method involves the use of palladium catalysts and appropriate aryl silanes under controlled conditions to achieve the desired arylation.

Industrial Production Methods

Industrial production methods for this compound are not widely available in the literature.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and specific amines for amination reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various arylated pyrimidine derivatives, while amination reactions can produce aminated pyrimidine compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, certain pyrimidine derivatives have been shown to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions suggest that the compound may exert its effects through the modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-cyclopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-cyclopropylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-10-3-5(4-1-2-4)6(9)11-7/h3-4H,1-2H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEIJSDKUVLCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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